molecular formula C9H9F2N B13008162 2,2-Difluoro-2,3-dihydro-1H-inden-4-amine

2,2-Difluoro-2,3-dihydro-1H-inden-4-amine

Cat. No.: B13008162
M. Wt: 169.17 g/mol
InChI Key: QROXJGDFLFEFFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Difluoro-2,3-dihydro-1H-inden-4-amine is a fluorinated amine derivative of indene

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-2,3-dihydro-1H-inden-4-amine typically involves the fluorination of indene derivatives followed by amination. One common method involves the reaction of 2,2-difluoro-2,3-dihydro-1H-inden-1-one with ammonia or an amine source under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-2,3-dihydro-1H-inden-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce various amine derivatives .

Scientific Research Applications

2,2-Difluoro-2,3-dihydro-1H-inden-4-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-Difluoro-2,3-dihydro-1H-inden-4-amine involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structural modifications. The exact pathways and targets are still under investigation, but it is known to influence cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Difluoro-2,3-dihydro-1H-inden-4-amine is unique due to its specific fluorination pattern and amine functionality, which confer distinct chemical reactivity and potential biological activities. Its versatility in undergoing various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C9H9F2N

Molecular Weight

169.17 g/mol

IUPAC Name

2,2-difluoro-1,3-dihydroinden-4-amine

InChI

InChI=1S/C9H9F2N/c10-9(11)4-6-2-1-3-8(12)7(6)5-9/h1-3H,4-5,12H2

InChI Key

QROXJGDFLFEFFX-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(CC1(F)F)C(=CC=C2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.